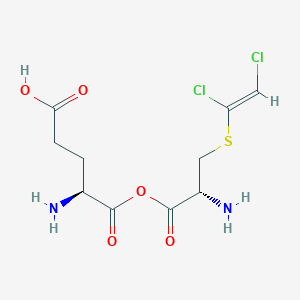
Glutamyl-S-(1,2-dichlorovinyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a toxic metabolite of the industrial chemical trichloroethylene (TCE). DCVC has been shown to have harmful effects on human health, including liver and kidney damage, as well as an increased risk of cancer. Despite its toxicity, DCVC has been widely studied in scientific research, particularly in the areas of toxicology and biochemistry.
Wirkmechanismus
Glutamyl-S-(1,2-dichlorovinyl)cysteine exerts its toxic effects by binding to proteins in the liver and kidney, leading to oxidative stress and cell damage. It has been shown to inhibit the activity of GST enzymes, which are responsible for the detoxification of a wide range of xenobiotics in the body.
Biochemical and Physiological Effects:
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to cause liver and kidney damage, as well as an increased risk of cancer. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been shown to induce oxidative stress and inflammation, which can lead to cell damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been widely used as a tool in scientific research, particularly in the areas of toxicology and biochemistry. Its ability to inhibit GST enzymes has made it a useful tool for studying the role of these enzymes in detoxification pathways. However, its toxicity limits its use in certain experimental models, particularly in vivo studies.
Zukünftige Richtungen
There are several future directions for research on Glutamyl-S-(1,2-dichlorovinyl)cysteine. One area of interest is the development of new therapies to mitigate the toxic effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine on the body. Another area of interest is the development of new tools and techniques to study the mechanism of action of GST enzymes and their role in detoxification pathways. Finally, further research is needed to better understand the long-term effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine exposure on human health.
Synthesemethoden
Glutamyl-S-(1,2-dichlorovinyl)cysteine is synthesized through the metabolism of TCE in the liver. TCE is converted to chloral hydrate, which is then metabolized to Glutamyl-S-(1,2-dichlorovinyl)cysteine. The formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine is dependent on the activity of the enzyme glutathione S-transferase (GST), which catalyzes the conjugation of glutathione with Glutamyl-S-(1,2-dichlorovinyl)cysteine.
Wissenschaftliche Forschungsanwendungen
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been extensively studied in scientific research, particularly in the areas of toxicology and biochemistry. Its toxicity has been studied in animal models, as well as in vitro studies using cell lines. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been used as a tool to study the mechanism of action of GST enzymes and their role in detoxification pathways.
Eigenschaften
CAS-Nummer |
142678-05-5 |
|---|---|
Produktname |
Glutamyl-S-(1,2-dichlorovinyl)cysteine |
Molekularformel |
C10H14Cl2N2O5S |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1 |
InChI-Schlüssel |
MNMCREGVBDLIDT-ZKNKFSEWSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N |
SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
Synonyme |
glutamyl-S-(1,2-dichlorovinyl)cysteine L-gamma-Glu-L-DCVC L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




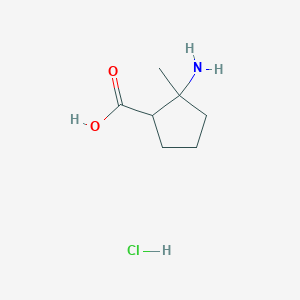

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

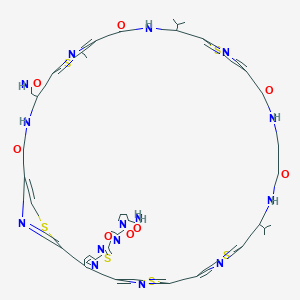

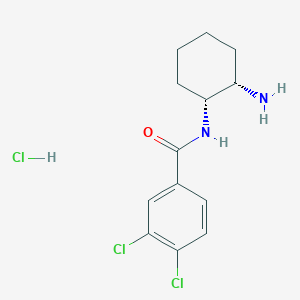
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
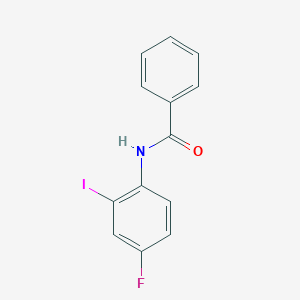
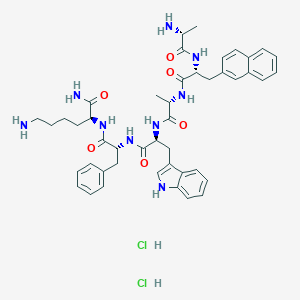
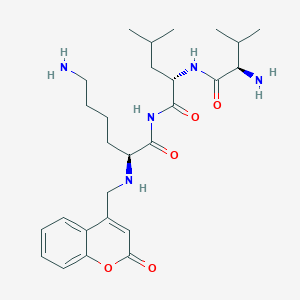
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)